molecular formula C7H7N B14223145 Acetylene--pyridine (1/1) CAS No. 790665-58-6

Acetylene--pyridine (1/1)

Cat. No.: B14223145
CAS No.: 790665-58-6
M. Wt: 105.14 g/mol
InChI Key: HFJASQBEIMATBQ-UHFFFAOYSA-N
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Description

Acetylene–pyridine (1/1) is a co-crystal formed from acetylene and pyridine in a 1:1 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while acetylene is the simplest alkyne with a triple bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acetylene–pyridine (1/1) involves the reaction of acetylene with pyridine under controlled conditions. One method involves passing a mixture of acetylene and hydrogen cyanide through a red-hot tube, which was historically used to synthesize pyridine . Another approach is the direct interaction of acetylene and pyridine at low temperatures to form the co-crystal .

Industrial Production Methods: Industrial production of acetylene–pyridine (1/1) can be achieved through the controlled mixing of acetylene and pyridine in a reactor under specific temperature and pressure conditions. The process requires careful monitoring to ensure the correct stoichiometry and to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Acetylene–pyridine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives and acetylene oxidation products.

    Reduction: Reduction reactions can convert the triple bond in acetylene to a double or single bond, forming different hydrocarbon derivatives.

    Substitution: Pyridine’s nitrogen atom can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Pyridine N-oxide, acetic acid.

    Reduction: Ethylene, ethane.

    Substitution: Alkylpyridines, acylpyridines.

Mechanism of Action

The mechanism of action of acetylene–pyridine (1/1) involves its interaction with molecular targets through the pyridine ring and the reactive acetylene triple bond. Pyridine can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. Acetylene’s triple bond can participate in addition reactions, forming new chemical bonds and altering molecular structures .

Comparison with Similar Compounds

    Pyridine: A basic aromatic heterocycle with similar chemical properties but without the acetylene component.

    Acetylene: A simple alkyne with high reactivity but lacking the aromatic stability of pyridine.

    Pyridine Derivatives: Compounds like picoline and lutidine, which have additional methyl groups on the pyridine ring.

Uniqueness: Acetylene–pyridine (1/1) is unique due to its co-crystal structure, combining the reactivity of acetylene with the aromatic stability and biological activity of pyridine.

Properties

CAS No.

790665-58-6

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

IUPAC Name

acetylene;pyridine

InChI

InChI=1S/C5H5N.C2H2/c1-2-4-6-5-3-1;1-2/h1-5H;1-2H

InChI Key

HFJASQBEIMATBQ-UHFFFAOYSA-N

Canonical SMILES

C#C.C1=CC=NC=C1

Origin of Product

United States

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